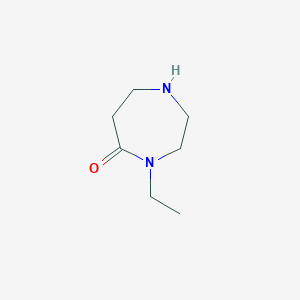

4-Ethyl-1,4-diazepan-5-one

Description

Significance of Seven-Membered Nitrogen Heterocycles in Chemical Research

Seven-membered nitrogen heterocycles are a prominent class of compounds in chemical research, largely due to their diverse biological activities. These structures are integral to many natural products and synthetic molecules with therapeutic applications. Their non-planar, flexible conformations allow them to interact with a wide array of biological targets with high specificity. The inherent three-dimensionality of these rings provides an opportunity to explore a vast chemical space, which is a desirable trait in drug discovery and development. The structural diversity and synthetic accessibility of these scaffolds continue to make them a fertile ground for chemical and pharmacological innovation.

Overview of the 1,4-Diazepan-5-one (B1224613) Core Structure

The 1,4-diazepan-5-one core is a specific type of seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. This arrangement of atoms imparts a unique combination of chemical properties to the molecule. The presence of two nitrogen atoms, one of which is an amide, provides sites for hydrogen bonding and potential for further chemical modification. The seven-membered ring can adopt various low-energy conformations, such as chair and boat forms, which can influence its interaction with biological macromolecules. The synthesis of this core structure can be achieved through various methods, including ring expansion reactions and cyclization of linear precursors. A notable method is the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid, which leads to the formation of N1-alkyl-1,4-diazepin-5-ones. researchgate.net Another approach involves microwave-assisted synthesis, which can provide an efficient route to 7-substituted-1,4-diazepin-5-ones. researchgate.net

Contextualization of N-Ethyl Substitution within 1,4-Diazepan-5-one Systems

The introduction of an ethyl group at the N4 position of the 1,4-diazepan-5-one core, resulting in 4-Ethyl-1,4-diazepan-5-one, is a key structural modification. N-alkylation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability. The ethyl group, being a small and lipophilic substituent, can influence the molecule's ability to cross biological membranes and may affect its binding affinity to target proteins. The presence of an N-ethyl group is a feature in various researched 1,4-diazepan-5-one derivatives, highlighting its importance in the exploration of this chemical space for potential applications. For instance, the compound 4-benzyl-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-ethyl-1,4-diazepan-5-one features an ethyl group at a different position, but underscores the relevance of alkyl substitutions on this scaffold. ontosight.ai

Physicochemical Properties of 1,4-Diazepan-5-one and Related Compounds

The following table provides an overview of the physicochemical properties of the parent compound, 1,4-diazepan-5-one, and a related N-methyl derivative. These values offer a comparative context for understanding the properties of this compound.

| Property | 1,4-Diazepan-5-one | 4-Methyl-1,4-diazepan-5-one |

| CAS Number | 34376-54-0 scbt.com | 172314-56-6 biosynce.com |

| Molecular Formula | C₅H₁₀N₂O scbt.com | C₆H₁₂N₂O |

| Molecular Weight | 114.15 g/mol scbt.com | 128.17 g/mol |

| Boiling Point | Not available | 257.9±33.0 °C at 760 mmHg biosynce.com |

| Density | Not available | 1.0±0.1 g/cm³ biosynce.com |

Propriétés

IUPAC Name |

4-ethyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-6-5-8-4-3-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZZVHRAFQCTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1,4 Diazepan 5 One Derivatives

Ring Transformations and Rearrangements

The formation and rearrangement of the diazepan-5-one ring are fundamental to its synthesis and derivatization.

A primary method for synthesizing lactams, including the diazepan-5-one core, is through the Beckmann rearrangement. nih.gov This reaction transforms a ketoxime into an amide or lactam under acidic conditions. nih.gov The process is a cornerstone of organic synthesis for producing these crucial structural motifs found in numerous natural products and pharmaceuticals. nih.gov

The reaction begins with the protonation of the oxime's hydroxyl group, followed by the elimination of water and a concurrent migration of the group anti-periplanar to the departing oxygen. This concerted step results in the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding lactam after tautomerization.

For the synthesis of substituted 1,4-diazepan-5-ones, a suitably substituted heterocyclic ketoxime would be the precursor. The conditions for the Beckmann rearrangement can be tuned using various acidic catalysts. While classic conditions involve strong acids like sulfuric acid, modern methods employ Lewis acids or solid acid catalysts to improve yields and selectivity under milder conditions. nih.gov For instance, metal triflates such as Yb(OTf)₃ and Ga(OTf)₃ have proven to be effective catalysts for this transformation. nih.gov

Table 1: Catalysts for Beckmann Rearrangement

| Catalyst Type | Specific Examples | Key Features |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Traditional, strong acid conditions. |

| Lewis Acids | Ytterbium Triflate (Yb(OTf)₃), Gallium Triflate (Ga(OTf)₃) | Milder reaction conditions, improved selectivity. nih.gov |

| Metal Complexes | Rhodium complexes, Mercury(II) complexes | Catalytic amounts, specific substrate scopes. nih.gov |

| Other Reagents | Triphosphazene | Efficient for cyclic ketoximes. nih.gov |

The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions, making the Beckmann rearrangement a versatile tool for accessing the 1,4-diazepan-5-one (B1224613) core structure.

Functional Group Interconversions and Modifications within the 1,4-Diazepanone Scaffold

Once the 1,4-diazepan-5-one ring is formed, its functional groups can be modified to create a library of derivatives.

Saponification, the hydrolysis of an ester or amide under basic conditions, can be applied to the lactam functionality within the 1,4-diazepan-5-one ring. This reaction cleaves the cyclic amide bond to yield a linear amino acid derivative. Typically, this is achieved by heating the diazepanone with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. icdst.org

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, breaking the amide bond and yielding a carboxylate and an amine. A final protonation step during acidic workup gives the corresponding γ-amino carboxylic acid. This transformation is a key step for further derivatization, as the resulting carboxylic acid and secondary amine can undergo subsequent reactions.

The carboxylic acid generated from the saponification of a 1,4-diazepan-5-one derivative is a versatile handle for introducing new functional groups via amide coupling reactions. These reactions form a new amide bond by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. nih.govrsc.org

Modern amide coupling protocols offer high efficiency and broad functional group tolerance. nih.gov Common coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 2: Common Amide Coupling Reagents

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an active ester. |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms an active ester, often used to suppress racemization. |

This methodology is instrumental in peptidomimetics, where the diazepanone scaffold can be incorporated into larger peptide structures. nih.gov For example, coupling the opened diazepanone with an amino acid ester would extend the peptide chain, creating novel peptidomimetic structures.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce or modify side chains on the 1,4-diazepanone scaffold. sci-hub.ru The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. sci-hub.ru

This reaction can be applied in several ways to the 1,4-diazepan-5-one system. For instance, if the scaffold contains a ketone or aldehyde functionality on a side chain, it can be reacted with various amines to introduce diversity. Conversely, an amine on a diazepanone side chain can be reacted with various aldehydes and ketones.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective for the iminium ion over the starting carbonyl group. sci-hub.ru Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). sci-hub.ru This reaction is widely used in pharmaceutical synthesis due to its operational simplicity and reliability. sci-hub.ru

Structural Elucidation and Spectroscopic Characterization Techniques for 1,4 Diazepan 5 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 1,4-diazepan-5-one (B1224613) derivatives, providing detailed information about the molecular framework. nih.gov This non-destructive technique allows for the complete assignment of proton and carbon signals, confirming the molecular structure and providing insight into the compound's dynamics in solution. nih.gov

One-Dimensional (1D) NMR Analyses (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for initial structural verification.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 4-Ethyl-1,4-diazepan-5-one, the spectrum would exhibit characteristic signals for the ethyl group (a quartet for the methylene (B1212753) protons coupled to the methyl protons, and a triplet for the methyl protons) and distinct signals for the methylene protons of the diazepine (B8756704) ring. The chemical shifts are influenced by adjacent heteroatoms (N) and the carbonyl group (C=O). Protons adjacent to nitrogen atoms are typically found in the 2.5-3.5 ppm range, while those alpha to the carbonyl group are shifted slightly downfield.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon of the amide group, typically appearing in the 170-180 ppm region. Carbons bonded to nitrogen atoms (C-N) are found in the 40-60 ppm range. The signals for the ethyl group and the remaining ring carbons appear in the aliphatic region of the spectrum. The assignments of these resonances are often made by comparing them with model compounds and analyzing splitting patterns.

| Assignment for 1,4-Diazepan-5-one Core | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

| Methylene adjacent to N and C=O | 3.0 - 3.5 | 45 - 55 |

| Methylene adjacent to two N atoms | 2.8 - 3.3 | 40 - 50 |

| Other Ring Methylene Groups | 2.5 - 3.0 | 30 - 40 |

| N-Ethyl Methylene (-CH₂CH₃) | ~2.5 (quartet) | 40 - 50 |

| N-Ethyl Methyl (-CH₂CH₃) | ~1.1 (triplet) | 10 - 15 |

Two-Dimensional (2D) NMR Analyses

Two-dimensional NMR experiments are employed to overcome the complexities of 1D spectra and to establish definitive structural connectivity. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These analyses provide unambiguous confirmation of the complete molecular structure. For example, an HMBC experiment would show a correlation from the N-H proton to the carbonyl carbon, confirming the amide linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. Both electron ionization (EI) and chemical ionization (CI) methods are valuable for analyzing 1,4-diazepan-5-one derivatives.

Electron Ionization (EI): EI-MS involves bombarding the molecule with high-energy electrons, which typically results in extensive fragmentation. iaea.org This "fingerprint" spectrum is useful for structural identification. Common fragmentation pathways for diazepanones include alpha-cleavage adjacent to the nitrogen atoms and the loss of the carbonyl group as carbon monoxide (CO). iaea.org

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation. It typically produces a prominent protonated molecular ion peak ([M+H]⁺), which serves as a clear indicator of the compound's molecular weight. iaea.org This is particularly useful for confirming the molecular formula.

| Ion | Description | Significance |

| [M]⁺ | Molecular Ion | Indicates the molecular weight of the compound. |

| [M+H]⁺ | Protonated Molecular Ion | Confirms molecular weight, prominent in CI-MS. iaea.org |

| [M-CO]⁺ | Loss of Carbon Monoxide | Characteristic fragmentation of cyclic ketones/amides. iaea.org |

| [M-C₂H₅]⁺ | Loss of Ethyl Group | Alpha-cleavage at the N4 position. |

| [M-H]⁺ | Loss of a Hydrogen atom | A common primary fragmentation process. iaea.org |

X-ray Crystallography for Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique is invaluable for determining the conformation of the flexible seven-membered diazepine ring, which can adopt various low-energy conformations such as chair, boat, or twist-boat forms. nih.gov

Studies on 1,4-diazepan-5-one derivatives have shown that the ring conformation is influenced by the nature and position of substituents. nih.gov The crystal packing is often dictated by intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which can lead to the formation of dimers or extended polymeric chains in the crystal lattice. This analysis provides an unambiguous understanding of the molecule's stereochemistry and solid-state structure. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a 1,4-diazepan-5-one derivative is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band. This band typically appears in the region of 1630–1680 cm⁻¹. tu.edu.iqudel.edu The exact frequency can be influenced by hydrogen bonding; in concentrated samples or the solid state, this peak may shift to a lower wavenumber. Another important feature is the N-H stretching vibration, which appears as a medium-intensity band in the 3200–3400 cm⁻¹ range for secondary amides. Aliphatic C-H stretching vibrations from the ethyl group and the methylene groups of the ring are observed in the 2850–3000 cm⁻¹ region. ucla.edu

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide N-H | Stretch | 3200 - 3400 | Medium |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of synthesized 1,4-diazepan-5-one derivatives and for separating enantiomers if the molecule is chiral.

Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity. teledynelabs.com In reversed-phase HPLC, a C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector. GC, often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable derivatives, providing both separation and structural identification of components. libretexts.orgnih.gov

Enantiomeric Excess Determination: For chiral 1,4-diazepan-5-one derivatives, which may exist as a pair of enantiomers, specialized chiral chromatography is required to separate and quantify them. This is most commonly achieved using HPLC or GC with a chiral stationary phase (CSP). csfarmacie.cznih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and enabling the determination of the enantiomeric excess (ee) of the sample. gcms.cz This is critical in pharmaceutical contexts where enantiomers can have different biological activities. csfarmacie.cz

Despite a comprehensive search of scientific literature, detailed research findings and specific analytical data for the chemical compound This compound are not available in published resources. As a result, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound.

The provided outline requires in-depth information and data tables related to the structural elucidation and specific spectroscopic characterization techniques for 1,4-diazepan-5-one derivatives, with a direct focus on:

Gas Chromatography (GC) for Enantiomeric Excess

While general methodologies for the analysis of the broader class of 1,4-diazepan-5-ones and related benzodiazepines are documented, the specific application of these techniques to determine the enantiomeric ratio and excess of this compound, along with corresponding data for inclusion in tables, is not present in the accessible scientific literature.

To maintain scientific accuracy and adhere to the strict content inclusions and exclusions, which forbid introducing information outside the explicit scope of the requested compound, the article cannot be generated as specified. Fulfilling the request would necessitate speculating or fabricating data, which is contrary to the principles of providing factual and reliable information.

Computational Studies and Theoretical Investigations of 1,4 Diazepan 5 One Systems

Conformational Analysis of the Seven-Membered Ring

The flexibility of the seven-membered ring in 1,4-diazepan-5-one (B1224613) systems gives rise to a complex conformational landscape. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending the molecule's reactivity and biological activity.

The seven-membered diazepine (B8756704) ring of 1,4-diazepan-5-one derivatives can adopt several conformations, with the most common being the chair and boat forms. nih.govnih.gov X-ray crystallographic studies of various derivatives have confirmed the existence of these conformations in the solid state. For instance, in a study of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the diazepine ring was found to adopt a chair conformation. nih.govnih.gov Conversely, its nitroso derivative, t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one, exhibited a boat conformation, suggesting that substitution at the nitrogen atoms can significantly influence the ring's preferred geometry. nih.govnih.gov

In another example, the seven-membered 1,4-diazepane ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one adopts a chair conformation, with the 4-chlorophenyl groups in equatorial orientations. nih.gov The puckering parameters for this chair conformation have been determined to be QT = 0.721 (2) Å, q2 = 0.259 (2) Å, q3 = 0.673 (2) Å, φ(2) = -157.2 (4)° and φ(3) = 5.16 (14)°. nih.gov

| Compound | Conformation | Substituent Orientation |

| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Chair | - |

| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | Boat | - |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | 4-chlorophenyl groups in equatorial orientations |

| 4-(ethoxycarbonyl)-t-3-isopropyl-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-one | Chair | - |

| N¹,N⁴-bis(ethoxycarbonyl)-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones | Flattened Boat | - |

The seven-membered ring of 1,4-diazepan-5-one systems is not rigid and exhibits considerable conformational flexibility. This flexibility is crucial for its interaction with biological targets. NMR spectral techniques have been employed to study the conformational preferences of these molecules in solution. For example, N¹,N⁴-bis(ethoxycarbonyl)-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones were found to prefer flattened boat conformations with a fast equilibrium between two N-CO rotamers. acs.org In contrast, 4-(ethoxycarbonyl)-t-3-isopropyl-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-one was found to exist in a chair conformation with the N-COOEt group locked in a single rotameric state. acs.org

This indicates that the nature and position of substituents can significantly impact the conformational flexibility and the preferred geometry of the diazepine ring. The rapid equilibrium observed in some derivatives at room temperature highlights the dynamic nature of this seven-membered ring system. acs.org

The conformational flexibility of the 1,4-diazepan-5-one ring allows for the interconversion between different conformations, a process known as ring inversion. Dynamic ¹H NMR studies have been utilized to investigate the energy barriers associated with these conformational changes. For N¹,N⁴-bis(ethoxycarbonyl) derivatives, the barriers for N-CO rotation were determined to be 49.9 and 58.0 kJ mol⁻¹, respectively. acs.org These barriers are considerably lower than those observed for N-nitroso- and N-formyl-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones, which were found to be 90.0 and 84.4 kJ mol⁻¹, respectively. acs.org The lower energy barriers in the ethoxycarbonyl derivatives indicate a faster equilibrium between conformations at room temperature. acs.org These studies underscore the influence of substituents on the energy landscape of ring inversion.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the geometric and electronic properties of 1,4-diazepan-5-one systems at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the geometry of 1,4-diazepan-5-one derivatives. For instance, the geometry of 2,7-diphenyl-1,4-diazepan-5-one has been optimized using the B3LYP/6-31G basis set. ijasrm.com Such calculations provide valuable information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. ijasrm.com The reliability of DFT methods for such systems has been validated by comparing calculated geometries with experimental data obtained from X-ray crystallography. In a study of 1,4-diazonium-3,6-diolates, it was found that geometries optimized with the B3LYP and the long-range corrected CAM-B3LYP functionals were very similar, with bond length differences on the order of 0.01 Å and angle differences smaller than 0.5 degrees. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its ability to participate in electronic transitions. nih.govschrodinger.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The interaction between the HOMO of a drug molecule and the LUMO of its receptor is a critical aspect of molecular recognition. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net For example, the HOMO and LUMO energies for 2,7-diphenyl-1,4-diazepan-5-one have been computed using the B3LYP/6-311G(d,p) method. ijasrm.com These calculations are instrumental in predicting the sites of electrophilic and nucleophilic attack and in understanding the electronic behavior of the molecule.

| Computational Method | Basis Set | Application |

| DFT (B3LYP) | 6-31G | Geometry optimization of 2,7-diphenyl-1,4-diazepan-5-one |

| DFT (B3LYP) | 6-311G(d,p) | Calculation of HOMO and LUMO energies for 2,7-diphenyl-1,4-diazepan-5-one |

| DFT (CAM-B3LYP) | - | Validation of geometry optimization for related diazepine systems |

Prediction of Chemical Reactivity Parameters

Quantum chemical calculations are instrumental in predicting the chemical reactivity of molecules through the analysis of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ELUMO - EHOMO) are key indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Based on these orbital energies, several global chemical reactivity descriptors can be calculated. These parameters, including electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactive nature. For instance, in studies of 1,4-diazepan linked piperidine derivatives, these properties have been calculated to understand their structure-activity relationships researchgate.net.

Table 1: Predicted Chemical Reactivity Parameters for a Representative 1,4-Diazepan-5-one System

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 6.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 to 3.0 |

| Chemical Softness | σ | 1/η | 0.33 to 0.40 |

Note: The values presented are typical ranges for similar heterocyclic systems and are used for illustrative purposes.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral or zero potential.

This technique is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. The electrostatic potential surface provides a visual representation of the electron density, where colors like red and blue highlight negative and positive electrostatic potentials, respectively wolfram.com. For 1,4-diazepan-5-one systems, the MEP map would typically show a negative potential (red) around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. Conversely, positive potentials (blue) would be located around the N-H protons, highlighting their function as hydrogen bond donors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which is essential for understanding their biological function and interactions with other molecules.

For diazepine derivatives, MD simulations have been employed to investigate the stability of ligand-receptor complexes derived from docking studies nih.gov. By simulating the behavior of the complex in a physiological environment (e.g., in water), researchers can assess the stability of the binding mode and identify key interactions that persist over time. The simulations can reveal conformational changes in both the ligand and the target protein upon binding nih.govrsc.org. In the study of crystalline and amorphous diazepam, MD simulations have been combined with experimental techniques to investigate the dynamics of specific molecular fragments, such as methyl groups rsc.orgrsc.org. This approach helps to understand how molecular mobility can influence the properties of the substance rsc.org.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering and for predicting the physicochemical properties of a solid-state material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Diazepine Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 50-60% | Represents the most abundant contacts, typical for organic molecules. |

| O···H / H···O | 20-30% | Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts. |

| C···H / H···C | 15-25% | Indicates van der Waals interactions and weaker C-H···π interactions. |

Note: The percentages are illustrative and based on data from related benzodiazepine structures nih.govimist.manih.gov.

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional and are among the most important interactions in determining the supramolecular architecture of crystals. In the crystal structures of 1,4-diazepan-5-one derivatives, intermolecular hydrogen bonds, particularly of the N-H···O type, play a crucial role.

Table 3: Typical Hydrogen Bond Geometry in 1,4-Diazepan-5-one Derivatives

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.0 - 2.2 | 2.8 - 3.0 | 150 - 170 |

Note: Data is compiled from typical values found in crystallographic studies of related compounds nih.govnih.gov.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. It is a key tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Derivatives of the 1,4-diazepine scaffold have been investigated for a wide range of biological activities, and docking studies are often performed to rationalize these findings. For example, 1,4-diazepan-5-one derivatives have been docked into the active site of the NS5B RNA polymerase of the hepatitis C virus to evaluate their potential as inhibitors nih.govnih.gov. Other studies have focused on targets like the GABAA receptor, a well-known target for benzodiazepine drugs, to assess potential anticonvulsant activity wjarr.com.

The results of docking studies are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. These studies can demonstrate that the compounds inhibit the target protein at its active site and can be further developed as potential therapeutic agents nih.govnih.govresearchgate.net.

Applications of 1,4 Diazepan 5 One Scaffolds in Synthetic Chemistry

Utility as Synthetic Intermediates and Building Blocks

The 1,4-diazepan-5-one (B1224613) scaffold serves as a foundational element for the synthesis of more elaborate molecular structures. Its utility stems from the reactivity of the nitrogen atoms and the carbonyl group, which can be readily functionalized to introduce a wide range of chemical diversity.

General Application in Organic Synthesis

In the realm of organic synthesis, 1,4-diazepan-5-one and its derivatives are recognized as valuable intermediates. The presence of both a secondary amine and an amide within the seven-membered ring allows for selective modifications. For instance, the secondary amine can undergo N-alkylation, N-arylation, or acylation to introduce various substituents. The lactam moiety can be subjected to reduction or other transformations to further expand the molecular diversity. These characteristics make the 1,4-diazepan-5-one scaffold a versatile starting point for the construction of libraries of compounds for drug discovery and materials science.

Precursors for Fused Ring Systems (e.g., pyrimido[4,5-e]nih.govscispace.com-diazepines)

A significant application of the 1,4-diazepan-5-one framework is its use as a precursor for the synthesis of fused heterocyclic systems. One notable example is the preparation of pyrimido[4,5-e] nih.govscispace.comdiazepines. A straightforward three-step procedure has been developed to synthesize these fused systems starting from 6-aminopyrimidin-5-carbaldehydes nih.gov. This process involves a reductive amination to form 6-amino-5-(amino)methylpyrimidines, followed by an acylation and cyclization sequence with haloacyl derivatives nih.gov. The cyclization step, in particular, highlights the utility of the diazepine (B8756704) ring in forming the final bicyclic structure. While the direct use of 4-Ethyl-1,4-diazepan-5-one in this specific synthesis is not explicitly detailed, the general methodology demonstrates the potential of N-substituted 1,4-diazepan-5-ones to serve as key intermediates in the construction of such fused systems.

| Precursor | Reagents | Fused Ring System | Reference |

| 6-aminopyrimidin-5-carbaldehydes | 1. Reductive amination 2. Haloacyl halides | pyrimido[4,5-e] nih.govscispace.comdiazepines | nih.gov |

Synthesis of Dipeptidomimetics and Conformationally Constrained Systems

The 1,4-diazepan-5-one scaffold is an excellent template for the design and synthesis of dipeptidomimetics and conformationally constrained systems. These structures are of great interest in medicinal chemistry as they can mimic the secondary structures of peptides, such as β-turns, and often exhibit enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts.

The seven-membered ring of the diazepan-5-one restricts the conformational freedom of the molecule, which can lead to higher receptor affinity and selectivity. For example, trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine rings (DAP) have been synthesized as novel, conformationally constrained dipeptidomimetic ring systems nih.gov. The synthesis of these dipeptidomimetics can be achieved through reductive alkylation followed by cyclization, yielding a scaffold that can be further elaborated nih.gov. The introduction of an ethyl group at the N4 position would further influence the conformational preferences of the ring system, potentially leading to novel biological activities.

Furthermore, conformationally constrained N,N-disubstituted 1,4-diazepanes have been designed and synthesized as potent orexin (B13118510) receptor antagonists, which are being investigated for the treatment of insomnia nih.gov. The design of these analogs was guided by an understanding of the preferred solution and solid-state conformation of the diazepane central ring.

| Scaffold | Application | Key Feature |

| 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine (DAP) | Dipeptidomimetic | Conformationally constrained seven-membered ring |

| N,N-disubstituted 1,4-diazepanes | Orexin receptor antagonists | Constrained conformation for enhanced receptor binding |

Building Blocks for Natural Product Analogs (e.g., caprazamycins)

Intermediates for Key Pharmaceutical Structures (e.g., Rho-kinase inhibitors)

The 1,4-diazepane moiety is a core structural component in a number of key pharmaceutical agents. A prominent example is its incorporation into inhibitors of Rho-kinase (ROCK), a target for the treatment of various cardiovascular diseases and glaucoma. For instance, the highly potent and selective Rho-kinase inhibitor, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, features a chiral 2-methyl-1,4-diazepane (B1592167) moiety scispace.comsemanticscholar.org. The synthesis of this inhibitor involved the asymmetric construction of the substituted diazepane ring as a key step semanticscholar.org. The presence of a substituent on the diazepane ring was shown to dramatically improve the pharmacological action of the inhibitor semanticscholar.org. This highlights the importance of substituted 1,4-diazepane scaffolds, such as This compound , as valuable intermediates in the development of novel therapeutics.

| Pharmaceutical Target | Key Intermediate Scaffold | Example Drug Candidate |

| Rho-kinase (ROCK) | Substituted 1,4-diazepane | (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline |

Integration into Complex Molecular Architectures

Beyond its role as a precursor to fused systems and functionalized small molecules, the 1,4-diazepan-5-one scaffold can be integrated into larger and more complex molecular architectures. Its bifunctional nature, with two addressable nitrogen atoms, allows it to be incorporated into macrocycles or polycyclic systems. The ethyl group in This compound can serve to modulate the solubility and conformational properties of these larger structures. The development of synthetic methodologies that allow for the efficient incorporation of this scaffold into such complex architectures is an ongoing area of research with the potential to yield novel materials and therapeutic agents with unique three-dimensional structures and properties.

Incorporation into Peptide Backbones for Conformational Constraints

The inherent flexibility of peptides can limit their biological activity and metabolic stability. To address this, chemists often introduce conformational constraints to lock the peptide into a bioactive conformation. The 1,4-diazepan-5-one scaffold has emerged as a useful tool for this purpose.

By incorporating the diazepan-5-one ring into a peptide backbone, it is possible to create a rigid turn or loop, thereby reducing the conformational freedom of the molecule. This can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation. Research has shown that fused 1,4-diazepanones can be synthesized on a solid phase and incorporated into a peptide chain to serve as conformational constraints. conicet.gov.ar The formation of the seven-membered ring within the peptide sequence introduces a significant structural restraint. This approach is particularly valuable in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide with a more stable and potent molecule. mdpi.comnih.gov The diazepine scaffold can mimic protein secondary structures, such as beta-turns, further expanding its utility in drug design. nih.gov The formation of a 1,4-diazepine-2,5-dione ring during the solid-phase synthesis of peptides containing aspartic acid has been identified as a potential side reaction, but this also presents a novel pathway for creating diazepine-containing peptide derivatives with potential biological or pharmacological activities. nih.gov

Design and Synthesis of Fused and Bridged Heterocycles

The 1,4-diazepan-5-one scaffold serves as a versatile starting material for the synthesis of more complex fused and bridged heterocyclic systems. These intricate molecular architectures are of great interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

Fused Heterocycles: Various synthetic strategies have been developed to construct heterocyclic rings fused to the 1,4-diazepan-5-one core. For example, indole- and pyrrole-fused 1,4-diazepanones have been synthesized through a one-pot method involving a sequential amide coupling and an intramolecular aza-Michael addition. acs.orgthieme-connect.comresearchgate.net This approach allows for the creation of highly substituted fused systems with good stereoselectivity. acs.org Other research has focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, including pyrazole-, indole-, and benzimidazole-fused derivatives. nih.gov These synthetic methods often involve steps like regioselective N-alkylation, oxirane ring-opening, and subsequent cyclization to build the fused ring system. nih.gov Benzodiazepines, a related class of compounds, are also valuable intermediates for the synthesis of fused ring compounds such as triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines. nih.gov

Bridged Heterocycles: The synthesis of diaza-bridged heterocycles based on a 3,9-diazabicyclo[3.3.1]non-6-en-2-one skeleton has been achieved through a solid-phase strategy. nih.gov A key step in this synthesis is a Pictet-Spengler intramolecular cyclization, which proceeds with high diastereoselectivity to yield the final bridged products. nih.gov This methodology allows for the creation of libraries of diverse diaza-bridged heterocycles for high-throughput screening.

Future Research Directions and Challenges in 1,4 Diazepan 5 One Chemistry

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes to access 1,4-diazepan-5-one (B1224613) derivatives is a primary area of future research. While classical methods often involve multi-step sequences, contemporary research is focused on step- and atom-economical approaches.

One promising direction is the use of domino reactions, which allow for the construction of complex molecules from simple starting materials in a single operation. For instance, a step- and atom-economical protocol has been described for the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This method often proceeds under solvent-free conditions and involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. nih.gov Adapting such methodologies for the synthesis of N-substituted derivatives like 4-Ethyl-1,4-diazepan-5-one could provide a more direct and environmentally friendly route.

Another avenue for exploration is the application of modern catalytic systems. Palladium-catalyzed reactions have shown significant promise in the synthesis of complex heterocyclic structures. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to produce gem-disubstituted diazepanones with high yields and enantioselectivities. nih.gov Future work could focus on expanding the scope of such reactions to include a wider range of N-substituents, including the ethyl group.

Furthermore, the use of heteropolyacids (HPAs) as catalysts presents an efficient and improved procedure for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts have demonstrated high yields and short reaction times for both electron-releasing and electron-withdrawing substituted derivatives. nih.gov Research into the application of HPAs for the synthesis of N-alkylated 1,4-diazepan-5-ones could lead to more sustainable and efficient manufacturing processes.

A summary of potential novel synthetic approaches is presented in the table below:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Domino Reactions | Multi-bond formation in a single step from simple precursors. | High step- and atom-economy, potentially solvent-free conditions. |

| Palladium-Catalyzed Alkylation | Asymmetric synthesis of substituted diazepanones. | High yields and enantioselectivity for chiral derivatives. |

| Heteropolyacid Catalysis | Use of reusable and environmentally benign catalysts. | Shorter reaction times and high yields under mild conditions. |

Exploration of Broader Functional Group Tolerance and Substrate Scope in Synthesis

A significant challenge in the synthesis of 1,4-diazepan-5-one derivatives is ensuring that the chosen synthetic route is tolerant of a wide range of functional groups. This is crucial for the generation of diverse molecular libraries for drug discovery and for the synthesis of complex target molecules.

Future research will likely focus on developing synthetic methods that are compatible with sensitive functional groups, thereby avoiding the need for extensive protecting group strategies. The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has already demonstrated good functional group tolerance. nih.gov Further optimization of reaction conditions and ligand design could enhance this tolerance, allowing for the incorporation of functionalities such as esters, nitriles, and halogens, which are valuable for subsequent chemical modifications.

The substrate scope of current synthetic methods also warrants expansion. For instance, while many methods focus on the synthesis of C-substituted diazepanones, there is a need for more general and efficient methods for N-alkylation to produce compounds like this compound. Research into selective N-alkylation reactions under mild conditions would be highly beneficial.

The table below illustrates the importance of functional group tolerance with examples of functional groups that are desirable to be compatible with future synthetic routes.

| Functional Group | Importance in Medicinal Chemistry | Potential Challenges in Synthesis |

| Esters | Can act as prodrugs and improve pharmacokinetic properties. | Susceptible to hydrolysis or transesterification under harsh reaction conditions. |

| Nitriles | Can be converted to other functional groups or act as bioisosteres. | Can be sensitive to acidic or basic conditions. |

| Halogens | Provide sites for further functionalization via cross-coupling reactions. | Can be reactive under certain catalytic conditions. |

| Heterocycles | Often essential for biological activity. | Can coordinate to metal catalysts, inhibiting their activity. |

Advancements in Scalable Synthesis Methodologies

The transition from a laboratory-scale synthesis to a large-scale industrial process is a critical step in the development of any new chemical entity. Therefore, future research must address the challenges associated with the scalable synthesis of 1,4-diazepan-5-one derivatives.

Continuous flow chemistry is a promising technology for the scalable and safe production of pharmaceuticals. The development of a continuous flow synthesis for diazepam, a related benzodiazepine, highlights the potential of this approach. frontiersin.org Such a process can offer improved heat and mass transfer, better reaction control, and the ability to handle hazardous reagents more safely. frontiersin.org Applying continuous flow technology to the synthesis of this compound could lead to a more efficient, safer, and cost-effective manufacturing process.

Another important aspect of scalable synthesis is the use of readily available and inexpensive starting materials and catalysts. Research into catalytic systems that are not only efficient but also based on abundant and non-toxic metals is a key area of interest. Furthermore, the development of purification methods that are amenable to large-scale production, such as crystallization-induced dynamic resolution, will be crucial for the commercial viability of new 1,4-diazepan-5-one derivatives.

The following table summarizes key considerations for the development of scalable synthesis methodologies.

| Methodology | Advantages for Scalable Synthesis | Challenges to be Addressed |

| Continuous Flow Chemistry | Improved safety, better process control, potential for higher yields. | Initial setup costs, potential for clogging with solid byproducts. |

| Use of Abundant Metal Catalysts | Reduced cost and environmental impact compared to precious metal catalysts. | Catalyst activity and stability may need to be optimized. |

| Advanced Purification Techniques | Reduced reliance on chromatography, leading to lower solvent waste and cost. | Development of suitable crystallization or extraction protocols. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.